molecular formula C19H20N2O3 B11314310 4-(2-ethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

4-(2-ethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

Cat. No.: B11314310
M. Wt: 324.4 g/mol
InChI Key: HTIRGAHHBHICPE-UHFFFAOYSA-N
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Description

4-(2-ethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one is a heterocyclic compound that belongs to the class of oxazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives . The formation of the oxazole ring can proceed via two routes, depending on the nature of the substituent on the acyl residue .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and optimization of reaction conditions for large-scale production would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C19H20N2O3/c1-3-23-15-10-5-4-7-12(15)17-16-11(2)21-24-19(16)20-13-8-6-9-14(22)18(13)17/h4-5,7,10,17,20H,3,6,8-9H2,1-2H3

InChI Key

HTIRGAHHBHICPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(NC4=C2C(=O)CCC4)ON=C3C

Origin of Product

United States

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